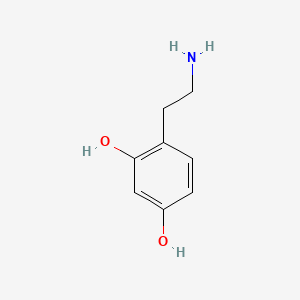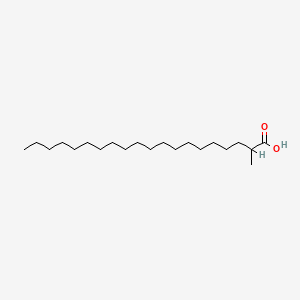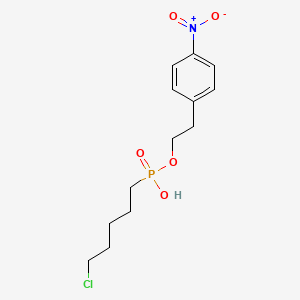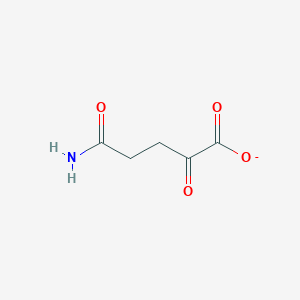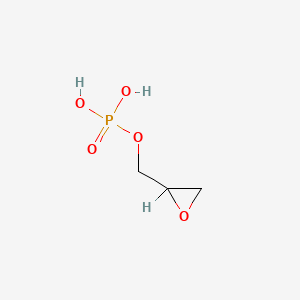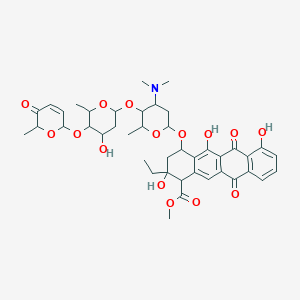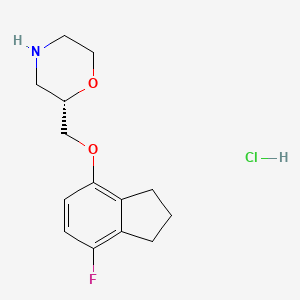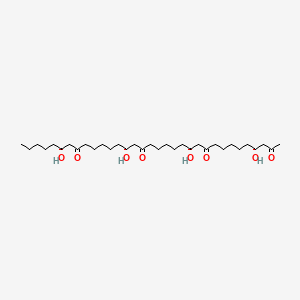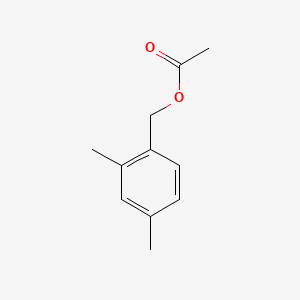
2,4-Dimethylbenzyl acetate
説明
2,4-Dimethylbenzyl acetate is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .
Synthesis Analysis
The synthesis of 2,4-Dimethylbenzyl acetate can be achieved from 2,4-DIMETHYLBENZYL ALCOHOL and Acetic anhydride .Molecular Structure Analysis
The molecular structure of 2,4-Dimethylbenzyl acetate consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey is IRJIWPLWQGRUAY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The boiling point of 2,4-Dimethylbenzyl acetate is between 65-72℃ at 0.1 Torr . Its density is approximately 1.0292 .科学的研究の応用
Fragrance Applications
A comprehensive toxicologic and dermatologic review of 2,4-dimethylbenzyl acetate, focusing on its use as a fragrance ingredient, reveals its inclusion in the aryl alkyl alcohol simple acid esters (AAASAE) fragrance group. These ingredients are synthesized by reacting aryl alkyl alcohol with simple carboxylic acids to produce various esters. This particular compound is part of a broader safety assessment of AAASAE in fragrances (Mcginty, Letizia, & Api, 2012).
Enzymatic Synthesis in Fragrance and Flavor Industry
2,4-Dimethylbenzyl acetate's structural similarity to compounds like 2-Phenylethyl acetate, a valuable natural volatile ester with a rose-like odor used in cosmetics, soaps, foods, and drinks, indicates its potential utility in the fragrance and flavor industry. The enzymatic synthesis of such esters, explored through techniques like transesterification, highlights the relevance of 2,4-dimethylbenzyl acetate in these sectors (Kuo et al., 2012).
Role in Cyclometalation Reactions
In the realm of chemistry, 2,4-dimethylbenzyl acetate is involved in cyclometalation reactions, particularly with palladium acetate. Such reactions are significant in the synthesis of complex organic compounds, as demonstrated in a computational study examining the mechanisms of these reactions (Davies, Donald, & Macgregor, 2005).
Synthesis of Specific Chemical Compounds
The synthesis of 2,4-dimethyl-5-iodobenzaldehyde, a compound derived from 2,4-dimethylbenzyl acetate, underlines the chemical's importance in producing specific, useful compounds. This process involves several steps, including conversion to acetate, reaction with iodine monochloride, and oxidation, indicating the versatile applications of 2,4-dimethylbenzyl acetate in chemical synthesis (Akula, Zhang, & Kabalka, 2002).
Environmental Applications
2,4-Dimethylbenzyl acetate's related compounds, such as 2,4-dichlorophenoxyacetic acid, are studied for their environmental impact and degradation under specific conditions, like methanogenic conditions. This research is crucial for understanding and mitigating the environmental impact of similar chemical compounds (Yang et al., 2017).
Safety And Hazards
According to the safety data sheet, 2,4-Dimethylbenzyl acetate can cause serious eye irritation. It is also very toxic to aquatic life with long-lasting effects . Precautionary measures include avoiding release to the environment, wearing eye protection, and seeking medical advice if eye irritation persists .
Relevant Papers There are several papers that provide more information on 2,4-Dimethylbenzyl acetate. One paper provides an update to the RIFM fragrance ingredient safety assessment . Another paper provides a toxicologic and dermatologic review of 2,4-Dimethylbenzyl acetate when used as a fragrance ingredient . A third paper provides a safety assessment of 2,4-Dimethylbenzyl acetate .
特性
IUPAC Name |
(2,4-dimethylphenyl)methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-4-5-11(9(2)6-8)7-13-10(3)12/h4-6H,7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJIWPLWQGRUAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)COC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052302 | |
| Record name | 2,4-Dimethylbenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethylbenzyl acetate | |
CAS RN |
62346-96-7 | |
| Record name | Benzenemethanol, 2,4-dimethyl-, 1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=62346-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzenemethanol, 2,4-dimethyl-, 1-acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062346967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,4-Dimethylbenzyl acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78658 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenemethanol, 2,4-dimethyl-, 1-acetate | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Dimethylbenzyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylbenzyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.057.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-Dimethylbenzyl acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VXC85SXW68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





